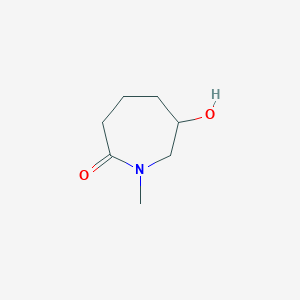![molecular formula C19H14N4O2S B2417158 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine CAS No. 896295-72-0](/img/structure/B2417158.png)
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine” is a chemical compound that falls under the category of pyridazine derivatives . Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
Scientific Research Applications
- c-Met Inhibition : Researchers have explored the use of this compound in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, clinical candidate Savolitinib contains a similar substructure, emphasizing its relevance in targeted therapies .
- GABA A Modulation : The compound has demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission .
- Solar Cells : Incorporating 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine into polymers enhances their performance in solar cells. These modified polymers contribute to efficient energy conversion and storage .
- α-Glucosidase Inhibition : Substituted pyridazine derivatives related to this compound have been screened for their inhibitory activity against rat small intestine α-glucosidase. Compound 5m showed promising results in this context .
- Bioisosteres : Pyridazinic bioisosteres, including those related to this compound, have been investigated for their effects on seed germination and seedling growth. These studies contribute to our understanding of plant physiology .
Medicinal Chemistry
Polymer Chemistry
Biological Studies
Seed Germination and Plant Growth
Drug Discovery
Mechanism of Action
Target of Action
The primary target of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is the α-glucosidase enzyme . This enzyme is responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed in the small intestine. By inhibiting α-glucosidase, this compound can potentially control postprandial hyperglycemia, a condition that is often associated with diabetes .
Mode of Action
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine interacts with its target, the α-glucosidase enzyme, by binding to the active site of the enzyme and inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the absorption of glucose in the small intestine and controlling postprandial hyperglycemia .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This enzyme is responsible for the final step in the digestive process of carbohydrates, where it breaks down complex carbohydrates into glucose for absorption. By inhibiting this enzyme, the compound prevents the breakdown and absorption of glucose, thereby controlling blood sugar levels .
Result of Action
The inhibition of the α-glucosidase enzyme by 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine results in a decrease in the breakdown and absorption of glucose in the small intestine . This leads to a control in postprandial hyperglycemia, which is beneficial for managing blood sugar levels in diabetic patients .
properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-23(25)16-8-4-5-14(11-16)13-26-19-10-9-18-20-17(12-22(18)21-19)15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEJUAOLEDMRCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)

![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)


![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)

![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)
![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)